molecular formula C8H15NO2 B13349894 Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol

Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol

Cat. No.: B13349894
M. Wt: 157.21 g/mol
InChI Key: DDNOMPVVYITSSN-YUMQZZPRSA-N
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Description

Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Pyrrolidine Group: This step often involves nucleophilic substitution reactions where a pyrrolidine moiety is introduced to the tetrahydrofuran ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To reduce any unsaturated intermediates.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: Where the hydroxyl group can be oxidized to a carbonyl group.

    Reduction: Reduction of any unsaturated bonds or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at the pyrrolidine or tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing Agents: Like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution Reagents: Including halides or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and materials.

Mechanism of Action

The mechanism by which Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Acting as inhibitors or activators.

    Receptors: Binding to specific receptors to modulate biological pathways.

    Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol can be compared with other similar compounds, such as:

    Tetrahydrofuran Derivatives: Compounds with similar ring structures but different substituents.

    Pyrrolidine Derivatives: Compounds with the pyrrolidine moiety but different ring systems.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the combination of the tetrahydrofuran and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(3R,4S)-4-pyrrolidin-1-yloxolan-3-ol

InChI

InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2/t7-,8-/m0/s1

InChI Key

DDNOMPVVYITSSN-YUMQZZPRSA-N

Isomeric SMILES

C1CCN(C1)[C@H]2COC[C@@H]2O

Canonical SMILES

C1CCN(C1)C2COCC2O

Origin of Product

United States

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